REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:7]#[N:8])[CH3:2].C(N)(=S)C.Cl.CN(C)C=[O:23]>>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH3:14])[C:7]([NH2:8])=[O:23])[CH3:2] |f:2.3|
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Name
|
|
Quantity
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29 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1OCC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl.CN(C=O)C
|
Control Type
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UNSPECIFIED
|
Setpoint
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130 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
a reaction
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Type
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DISTILLATION
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Details
|
The reaction mixture was subjected to distillation
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Type
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CUSTOM
|
Details
|
to remove the solvent
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Type
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WASH
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Details
|
The residue was washed twice with 100 ml of diethyl ether
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Type
|
WASH
|
Details
|
by washing with 100 ml of water
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C(=O)N)C=CC1OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |